molecular formula C15H24O9 B1649355 Ajugol CAS No. 52949-83-4

Ajugol

Número de catálogo: B1649355
Número CAS: 52949-83-4
Peso molecular: 348.34 g/mol
Clave InChI: OUJVIWOUXFHELC-ZDSSIQEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

La Leonurida tiene un amplio rango de aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

Ajugol interacts with several biomolecules, including the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis . It has been found that this compound exhibits excellent embedding within the structural domain interacting with TFEB .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model . It also improves high-fat diet-induced hepatic steatosis in mice and inhibits palmitate-induced lipid accumulation in hepatocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates TFEB-mediated autophagy, alleviating endoplasmic reticulum stress-induced chondrocyte apoptosis and extracellular matrix degradation . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of TFEB .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to mitigate the progression of osteoarthritis following destabilization of the medial meniscus (DMM) surgery . It also enhances lysosomal biogenesis and promotes the fusion of autophagosome and lysosome to improve impaired autophagic flux and hepatosteatosis .

Dosage Effects in Animal Models

In animal models, intra-peritoneal injection of 50 mg/kg this compound effectively mitigated the progression of osteoarthritis following DMM surgery . It also significantly improved high-fat diet-induced hepatic steatosis in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates TFEB-mediated autophagy, which is a key process in cellular metabolism . It also enhances lysosomal biogenesis, a crucial aspect of cellular metabolism .

Transport and Distribution

Its ability to activate TFEB-mediated autophagy suggests that it may be distributed to various cellular compartments via autophagosomes .

Subcellular Localization

Its activation of TFEB-mediated autophagy suggests that it may be localized to lysosomes, where autophagy occurs .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Leonurida puede sintetizarse a partir del ácido eudesmico. La ruta sintética implica varios pasos:

Métodos de Producción Industrial: La producción industrial de leonurida normalmente implica la extracción de fuentes vegetales, particularmente Leonurus japonicus Houtt. El proceso de extracción incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones: La Leonurida experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Puede oxidarse para formar diversos derivados.

    Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

    Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o hidroxilo.

Reactivos y Condiciones Comunes:

    Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

    Agentes reductores: Como borohidruro de sodio o hidruro de litio y aluminio.

    Reactivos de sustitución: Como haluros de alquilo o cloruros de acilo.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la leonurida con grupos funcionales modificados, que pueden mejorar o alterar sus actividades biológicas .

Comparación Con Compuestos Similares

La Leonurida es única entre los compuestos similares debido a su combinación específica de propiedades antioxidantes, antiinflamatorias y neuroprotectoras. Los compuestos similares incluyen:

    Estachidrina: Otro alcaloide que se encuentra en las especies de Leonurus con efectos protectores cardiovasculares.

    Quercetina: Un flavonoide con fuertes propiedades antioxidantes y antiinflamatorias.

    Kaempferol: Un flavonoide conocido por sus actividades antioxidantes y anticancerígenas.

    Apigenina: Un flavonoide con efectos antiinflamatorios y neuroprotectores.

La Leonurida destaca por su capacidad de modular múltiples vías biológicas, lo que la convierte en un compuesto versátil para diversas aplicaciones terapéuticas.

Propiedades

Número CAS

52949-83-4

Fórmula molecular

C15H24O9

Peso molecular

348.34 g/mol

Nombre IUPAC

(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1

Clave InChI

OUJVIWOUXFHELC-ZDSSIQEISA-N

SMILES

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O

SMILES isomérico

C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O

SMILES canónico

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O

Origen del producto

United States
Customer
Q & A

Q1: How does ajugol exert its therapeutic effects?

A1: Research suggests that this compound might alleviate renal injury in multiple myeloma by interacting with the LILRB4 signaling pathway. [] This interaction appears to reduce the expression of PFKFB3, a key enzyme involved in glycolysis. [] By inhibiting PFKFB3, this compound could potentially disrupt the energy metabolism of myeloma cells and reduce their activity. []

Q2: What are the downstream effects of this compound's interaction with the LILRB4 pathway?

A2: Blocking the LILRB4 signaling pathway with this compound appears to reduce the expression of PFKFB3. [] This reduction in PFKFB3 is linked to the inhibition of myeloma cell glycolysis, impacting intracellular energy metabolism. [] Additionally, this compound seems to reduce the infiltration of inflammatory cells by lowering serum levels of CD4+, CD8+, and CD25+. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these details can be determined from its chemical structure.

Q4: What spectroscopic data are available to characterize the structure of this compound?

A4: Researchers have used various spectroscopic techniques to elucidate the structure of this compound, including:

  • Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR (COSY, HMQC, HMBC) have been extensively employed to determine the structure and relative configuration of this compound and its derivatives. [, , , ]
  • Mass Spectrometry (MS): Techniques such as HR-MALDI and ESMS, often coupled with tandem MS, have been used for molecular weight determination and structural confirmation. [, , ]
  • UV-Vis Spectroscopy (UV): UV spectroscopy, alongside other techniques, has been utilized to identify characteristic chromophores within the this compound molecule. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy has been employed to identify functional groups present in this compound. [, ]

Q5: Have there been any computational studies to investigate the chiroptical properties of this compound?

A5: Yes, time-dependent density functional theory (TDDFT) calculations have been used to study the chiroptical properties of this compound. [] These calculations successfully predicted the specific optical rotation, optical rotatory dispersion, and electronic circular dichroism, confirming the absolute configuration of this compound. []

Q6: Has this compound been investigated for its compatibility with specific materials or its stability under various conditions?

A6: The provided research focuses primarily on the biological activity and phytochemical characterization of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.

Q7: What are the known pharmacological activities of this compound?

A7: this compound has shown potential in preclinical studies for:

  • Attenuating renal injury in multiple myeloma: this compound appears to protect kidney function in the context of multiple myeloma, potentially by modulating the immune response and tumor cell metabolism. []
  • Antinociceptive and anti-inflammatory effects: While some studies suggest potential for these activities, further research is needed to confirm the significance of this compound's role in these areas. [, ]

Q8: What analytical methods are used to characterize and quantify this compound?

A8: A variety of analytical techniques are employed for this compound analysis, primarily in the context of plant extracts:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is frequently used for separating and quantifying this compound in complex mixtures. [, ]
  • Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and sensitivity compared to traditional HPLC, making it suitable for analyzing this compound in complex matrices. []
  • Triple Quadrupole Tandem Mass Spectrometry (TQ-MS/MS): This highly sensitive and selective detection method, usually combined with HPLC or UHPLC, facilitates the accurate quantification of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.